molecular formula C18H19BrO3 B8159515 tert-Butyl 4-(benzyloxy)-3-bromobenzoate

tert-Butyl 4-(benzyloxy)-3-bromobenzoate

Cat. No.: B8159515
M. Wt: 363.2 g/mol
InChI Key: NXQUKLUINSKRHS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzyloxy)-3-bromobenzoate: is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(benzyloxy)-3-bromobenzoate typically involves the esterification of 4-(benzyloxy)-3-bromobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, forming a dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents are employed.

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-3-bromobenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-benzoate.

    Substitution: Formation of 4-(benzyloxy)-3-substituted benzoates.

Scientific Research Applications

Chemistry: tert-Butyl 4-(benzyloxy)-3-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds .

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to the discovery of new drugs.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzyloxy)-3-bromobenzoate in chemical reactions involves the activation of the ester and benzyloxy groups, which can participate in various nucleophilic and electrophilic reactions. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds .

Comparison with Similar Compounds

  • tert-Butyl 4-(benzyloxy)-benzoate
  • tert-Butyl 4-(benzyloxy)-3-chlorobenzoate
  • tert-Butyl 4-(benzyloxy)-3-iodobenzoate

Uniqueness: tert-Butyl 4-(benzyloxy)-3-bromobenzoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

tert-butyl 3-bromo-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQUKLUINSKRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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